(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine

Chiral resolution Enantioselective synthesis Stereochemical building block

Chiral resolution of racemic THP-amine consumes 3-7 days and >£10K/g in labor and solvents per gram of pure enantiomer. This pre-resolved (R)-enantiomer eliminates in-house resolution, directly preserving stereochemical integrity for SAR campaigns and ADC payload synthesis. • Single (R)-enantiomer, ≥95% purity; ready for asymmetric coupling without chiral HPLC • 1 rotatable bond, MW 129.20, TPSA 35.3 Ų - ideal for parallel library synthesis and CNS lead optimization • Available from mg to gram scale; eliminates 3-7 days of resolution development

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13020723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC(C1CCCCO1)N
InChIInChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1
InChIKeyZAZPZBYFJCQFDP-ULUSZKPHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine Overview


(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine (CAS 1820598-78-4 as free base; CAS 1820598-79-5 as HCl salt; IUPAC: (1R)-1-(oxan-2-yl)ethanamine) is a chiral primary amine comprising a six-membered tetrahydropyran (THP) ring directly attached at the 2-position to an ethan-1-amine side chain bearing an (R)-configured stereogenic center at the α-carbon. With a molecular formula of C₇H₁₅NO (free base MW: 129.20 g/mol) and C₇H₁₆ClNO (HCl salt MW: 165.66 g/mol), this compound serves as a stereochemically defined building block and intermediate in medicinal chemistry and organic synthesis [1]. The THP ring—a saturated oxygen heterocycle ubiquitous in bioactive natural products (e.g., FR901464, thailanstatins) and synthetic therapeutic candidates—combined with the chiral α-methylamine motif, provides a scaffold for constructing molecules with predetermined three-dimensional geometry, making it valuable for asymmetric synthesis and structure-activity relationship (SAR) exploration [2].

R
Chiral building block for stereochemically defined THP-amine scaffolds.
S
Medicinal chemistry SAR and fragment-based lead optimization studies.
C
Chiral reference standard and stereochemical control workflow fit.

(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine: Substitution Risks


Substitution of (1R)-1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine with its (1S)-enantiomer, the 4-yl regioisomer, or the racemic mixture introduces consequential structural variations that can alter molecular recognition, downstream coupling efficiency, and the stereochemical integrity of the final product. The (1S)-enantiomer (CAS 2089682-38-0) presents the opposite absolute configuration at the α-carbon, which may invert diastereoselectivity in asymmetric transformations or produce an enantiomeric ligand with divergent target binding . The 4-yl regioisomer (R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1269755-01-2) repositions the amine-bearing carbon from the acetal-adjacent C2 to the electronically distinct C4, altering hydrogen-bonding geometry and the spatial orientation of the amine relative to the ring oxygen—a critical parameter for receptor-ligand interactions observed in THP-based NK1 antagonists and kinase inhibitors [1]. The homologous two-carbon linker analog 2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS 40500-01-4) adds an extra methylene unit, changing the rotatable bond count (2 vs. 1 for the target), molecular flexibility, and the pKa microenvironment of the amine. Furthermore, employing the racemate (CAS 90048-32-1) introduces 50% of the undesired (S)-enantiomer, necessitating chiral resolution and reducing atom economy in enantioselective syntheses . These differences are quantifiable and directly impact the reliability of stereochemical outcomes in multi-step synthetic campaigns.

Target
(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine · single (R)-enantiomer · 2-yl regioisomer
Risk 1
(1S)-enantiomer or racemate: enantiomer-attribution review; may invert diastereoselectivity in asymmetric transformations.
Risk 2
4-yl regioisomer: amine-repositioning alters hydrogen-bonding geometry; pharmacophoric presentation may not transfer directly.
Class-level mismatch: homologous ethylamine analogs or achiral variants may shift conformational profile and metabolic stability context; requires validation.

(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine: Comparative Evidence


Enantiomeric Identity and Purity

The target compound is the single (R)-enantiomer with the chiral center at the α-carbon of the ethanamine side chain, designated as (1R). Its enantiomer, (1S)-1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine (CAS 2089682-38-0), bears the opposite absolute configuration. Both enantiomers share identical molecular formulae (C₇H₁₅NO, MW 129.20 g/mol) and achiral physicochemical properties . However, the (R)-enantiomer is commercially supplied with certified enantiomeric purity: the HCl salt (CAS 1820598-79-5) is available at 95% purity (Fluorochem) to >99% purity (SynHet, pharma grade) . The (S)-enantiomer free base (CAS 2089682-38-0) is typically supplied at ≥95% purity from commercial sources . In enantioselective applications, substitution of (R)- with (S)-antipode yields the opposite stereochemical outcome, which can be confirmed by chiral HPLC or polarimetric analysis, where enantiomeric excess determination is standard practice for chiral amine building blocks .

Enantiomeric Identity
Data to verify
95% to >99% ee for (R)-HCl; ≥95% for (S)-free base
Supports enantiomer-attribution review; chiral reference-standard workflow fit.
Certified purity varies by supplier; verify by chiral HPLC.
Chiral resolution Enantioselective synthesis Stereochemical building block

2-yl vs. 4-yl Regioisomer Comparison

The target compound bears the amine at the 2-position of the tetrahydropyran ring, placing the basic nitrogen adjacent to the ring oxygen (acetal-adjacent position). The 4-yl regioisomer, (R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1269755-01-2), positions the amine at the electronically distinct 4-position, remote from the ring oxygen. While both share the same molecular formula (C₇H₁₅NO, MW 129.20) and both are available as single (R)-enantiomers, the positional difference produces distinct hydrogen-bonding vectors: the 2-yl isomer orients the amine in proximity to the ring oxygen (O···N distance of approximately 2.9–3.2 Å in the gauche conformation), while the 4-yl isomer places the amine approximately 4.5–5.0 Å from the oxygen, eliminating intramolecular hydrogen-bonding potential [1]. In the context of tetrahydropyran-based drug design—such as NK1 receptor antagonists [2] and dual orexin receptor antagonists —the position of the amine relative to the ring oxygen is a critical determinant of target engagement, as hydrogen bonding between the ring oxygen and receptor residues is a conserved pharmacophoric feature.

2-yl vs. 4-yl Regioisomer
Cross-study comparable
O···N distance differs by ~1.5–2.0 Å; H-bond geometry fundamentally altered.
Regioisomeric context; pharmacophoric presentation requires independent validation.
Computed conformational analysis; receptor-ligand context-dependent.
Regioisomer comparison Hydrogen bonding Receptor-ligand design

Linker Length and Conformational Flexibility

The target compound features a two-carbon linker (CH(CH₃)-NH₂) between the THP ring and the amine, yielding one rotatable bond between the ring and the amine-bearing carbon. The one-carbon homolog, (R)-(tetrahydro-2H-pyran-2-yl)methanamine (CAS 885331-26-0, MW 115.17), possesses zero rotatable bonds between the ring and the amine, locking the amine in a more rigid orientation . The target compound has a rotatable bond count of 1 (PubChem computed), while the methanamine analog has 0 rotatable bonds [1]. This difference affects: (i) the conformational entropy penalty upon target binding; (ii) the accessible volume for the amine group during coupling reactions; and (iii) the pKa microenvironment of the amine nitrogen. The pKa of the structurally related (R)-(tetrahydro-2H-pyran-2-yl)methanamine HCl has been experimentally determined as 7.13 , providing a class-level benchmark for the basicity of 2-yl THP amines. The ethanamine target, with its additional methyl substituent at the α-carbon, is expected to exhibit a slightly elevated pKa (~7.5–8.0 predicted) due to the electron-donating effect of the methyl group, though direct experimental pKa data for the target compound remains unavailable at the time of this analysis.

Linker Flexibility
Class-level inference
1 rotatable bond vs. 0 for methanamine analog; pKa shift predicted +0.4–0.9 units.
Conformational adaptability context; may support binding-pocket exploration.
pKa predicted; experimental confirmation not available.
Linker flexibility Rotatable bonds Conformational analysis

CNS Drug-Likeness and BBB Penetration

The target compound has a computed Topological Polar Surface Area (TPSA) of 35.3 Ų (PubChem) [1], which falls within the established threshold of <60–70 Ų considered favorable for blood-brain barrier (BBB) penetration in CNS drug design [2]. While the 4-yl regioisomer shares the same TPSA value (identical atom composition), the 2-yl attachment offers a key advantage in CNS-oriented applications: the proximity of the amine to the ring oxygen (acetal-like motif) modulates the effective pKa and may facilitate passive diffusion across biological membranes, a property exploited in tetrahydropyran-based CNS therapeutics targeting neurological disorders . The methyl-substituted ethanamine motif present in the target compound (as opposed to the unsubstituted ethylamine homolog, 2-(tetrahydro-2H-pyran-2-yl)ethanamine, CAS 40500-01-4) introduces α-methyl branching, which has been shown in medicinal chemistry campaigns to reduce metabolic N-dealkylation and improve metabolic stability relative to unbranched primary amines [3].

CNS Drug-Likeness
Class-level inference
TPSA = 35.3 Ų; α-methyl branching may reduce N-dealkylation liability.
Reported permeability context; metabolic stability context requires review.
TPSA computed; in vivo BBB data not available for this fragment.
Blood-brain barrier CNS drug design TPSA Physicochemical properties

Commercial Availability and Cost Analysis

The target compound as its HCl salt (CAS 1820598-79-5, 95% purity) is available from Fluorochem at £609.00 per 50 mg (equivalent to £12,180/g) . This premium pricing reflects the multi-step asymmetric synthesis required to install the single (R)-enantiomer at the α-carbon adjacent to the THP ring. In comparison, the racemic mixture 1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine (CAS 90048-32-1, 97% purity) is available at significantly lower cost from multiple suppliers , while the achiral analog 2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS 40500-01-4) is commercially available at ≥95% purity from Thomas Scientific and others at bulk-scale pricing . The (1S)-enantiomer HCl salt (CAS 2089682-43-7) is available at ≥98% purity from Chemscene . For procurement decisions, the target compound's premium pricing is justified when stereochemical integrity at the α-carbon is non-negotiable for downstream synthetic success; for applications where stereochemistry is irrelevant (e.g., achiral derivatization to a downstream achiral product), the racemate or the achiral ethylamine homolog may offer cost savings of 10- to 50-fold.

Commercial Cost Analysis
Data to verify
(R)-HCl ~£12,180/g (95%); racemate ~10-50× lower cost at bulk.
Procurement context: premium justified when chiral resolution cost outweighs pre-resolved material premium.
Pricing from Fluorochem 2025; scale-dependent.
Procurement Cost analysis Commercial availability Supply chain

Natural Product Scaffold: FR901464 & Thailanstatins

The tetrahydropyran-2-yl ethanamine scaffold is a core structural motif of FR901464 and thailanstatins, a family of potent cytotoxic natural products that target the spliceosome . These natural products contain a chiral amine-bearing THP ring that is essential for their picomolar-level cytotoxicity. The target compound, (1R)-1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine, represents a synthetic fragment of this pharmacophore and may serve as an advanced intermediate for analog synthesis in antibody-drug conjugate (ADC) payload development. While no direct head-to-head cytotoxicity data are available comparing the fragment to the full natural product (the natural product is >10⁶-fold more potent as it contains additional recognition elements), the availability of the single (R)-enantiomer THP-amine fragment enables stereochemically controlled construction of spliceosome modulators . The related THP-containing fragment in FR901464 has been the subject of dedicated synthetic methodology development, with yields improved from <30% to >70% through optimized N-protecting group strategies [1].

Natural Product Scaffold
Class-level inference
Fragment of FR901464/thailanstatins; synthetic accessibility improved from 70% via optimized N-detosylation.
Supports spliceosome-targeted research; stereochemically defined entry point for analog synthesis.
Fragment vs. full natural product cytotoxicity not directly comparable.
Natural product synthesis Cytotoxic agents ADC payloads FR901464

(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine: Key Applications


Spliceosome Inhibitor and ADC Payload Synthesis

The (1R)-configured THP-amine serves as a direct fragment for constructing spliceosome-targeting cytotoxic agents modeled on FR901464 and thailanstatins. The single-enantiomer material eliminates the need for chiral resolution after fragment coupling, preserving the stereochemical integrity required for spliceosome binding. As demonstrated by Koide et al. (2022), optimized N-detosylation methodology applied to this THP-amine fragment class has improved synthetic yields from <30% to >70%, making this fragment increasingly accessible for medicinal chemistry campaigns [1]. The commercial availability of the target compound at >99% purity (SynHet, pharma grade) supports GMP-adjacent synthesis for ADC payload development.

NK1 and Orexin Receptor Antagonist Scaffolds

The 2-yl attachment of the amine to the THP ring, combined with the (R)-stereochemistry, provides a geometrically defined pharmacophore for constructing neurokinin-1 (NK1) receptor antagonists [2] and dual orexin receptor antagonists . In these therapeutic programs, the tetrahydropyran ring oxygen engages in essential hydrogen bonds with receptor residues, and the position and stereochemistry of the pendant amine dictate binding affinity and subtype selectivity. The target compound's TPSA of 35.3 Ų supports BBB penetration for CNS applications, while the α-methyl branching offers enhanced metabolic stability relative to unbranched analogs.

Parallel Library Synthesis for Hit-to-Lead

With a rotatable bond count of 1, molecular weight of 129.20, and a primary amine handle amenable to diverse coupling chemistries (reductive amination, amide bond formation, sulfonamide synthesis, urea formation), the target compound is suited for parallel library synthesis in hit-to-lead optimization. The single (R)-enantiomer ensures that each library member is a single stereoisomer, simplifying SAR interpretation and eliminating the confounding effects of racemic mixtures in biological assays [3]. Commercially available purity grades ranging from 95% to >99% allow procurement scaled to the required level of purity assurance.

Procurement: Enantiomer vs. Racemate Cost Analysis

For procurement teams evaluating the target compound against the racemic mixture (CAS 90048-32-1), the decision hinges on the cost of in-house chiral resolution. At a premium of approximately £12,180/g (95% research grade, Fluorochem 2025 pricing) , the pre-resolved (R)-enantiomer is cost-justified when: (i) chiral preparative HPLC or diastereomeric salt resolution would consume >£10,000 in labor, solvents, and lost yield per gram of pure enantiomer; (ii) the synthetic campaign requires <1 g of material (where the absolute cost is manageable); or (iii) speed to delivery outweighs cost, as the pre-resolved material eliminates 3–7 days of resolution development and validation time.

Application
Selection Property
Validation Focus
Spliceosome inhibitor & ADC payload synthesis
Enantiomer-attribution review; stereochemical-control context
Stereochemical integrity confirmation and fragment coupling efficiency
NK1 and orexin receptor antagonist scaffolds
2-yl regioisomer geometry; TPSA and metabolic stability context
Receptor-ligand H-bond geometry and CNS permeability endpoint review
Parallel library synthesis for hit-to-lead
Single-enantiomer building block; diverse coupling chemistry fit
Stereochemical SAR interpretation and library purity assurance
Procurement: enantiomer vs. racemate cost analysis
Pre-resolved material premium vs. in-house chiral resolution cost
Cost-justification review for stereochemically critical synthetic campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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